molecular formula C12H13NO3 B8650578 N-(1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran-4-yl)acetamide CAS No. 123573-16-0

N-(1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran-4-yl)acetamide

Cat. No. B8650578
M. Wt: 219.24 g/mol
InChI Key: VXMVMOOVIAVYOE-UHFFFAOYSA-N
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Patent
US05004816

Procedure details

To a solution of 7.2 g of α,α-dimethyl-2-hydroxymethyl-3-acetaminobenzyl alcohol in 300 ml of chloroform was added 28 g of activated manganese dioxide and the mixture was allowed to react for 6 hours under refluxing. After the reaction was over, the reaction mixture was left to stand for cooling and filtered on a glass filter having a bed of celite. The residue was washed with 100 ml of chloroform. The filtrate and the washed solution were combined and concentrated to obtain an oily substance. The oily substance was purified by silica gel column chromatography to obtain 4.4 g of 3,3-dimethyl-7-acetaminophthalide in the white crystal form. m.p. 124.1 ° C.
Name
α,α-dimethyl-2-hydroxymethyl-3-acetaminobenzyl alcohol
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:16])([CH3:15])[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH:9][C:10]([CH3:12])=[O:11])[C:4]=1[CH2:13][OH:14]>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:15][C:2]1([CH3:1])[C:3]2[C:4](=[C:5]([NH:9][C:10]([CH3:12])=[O:11])[CH:6]=[CH:7][CH:8]=2)[C:13](=[O:14])[O:16]1 |f:2.3.4|

Inputs

Step One
Name
α,α-dimethyl-2-hydroxymethyl-3-acetaminobenzyl alcohol
Quantity
7.2 g
Type
reactant
Smiles
CC(C1=C(C(=CC=C1)NC(=O)C)CO)(C)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
28 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
WAIT
Type
WAIT
Details
was left
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
FILTRATION
Type
FILTRATION
Details
filtered on a glass
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
The residue was washed with 100 ml of chloroform
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain an oily substance
CUSTOM
Type
CUSTOM
Details
The oily substance was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1(OC(=O)C2=C(C=CC=C12)NC(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.